Fosfoxacin
Description
Structure
3D Structure
Properties
CAS No. |
126986-24-1 |
|---|---|
Molecular Formula |
C3H8NO6P |
Molecular Weight |
185.07 g/mol |
IUPAC Name |
2-[formyl(hydroxy)amino]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C3H8NO6P/c5-3-4(6)1-2-10-11(7,8)9/h3,6H,1-2H2,(H2,7,8,9) |
InChI Key |
CTKGSLXEDHVOQR-UHFFFAOYSA-N |
SMILES |
C(COP(=O)(O)O)N(C=O)O |
Canonical SMILES |
C(COP(=O)(O)O)N(C=O)O |
Other CAS No. |
126986-24-1 |
Synonyms |
fosfoxacin |
Origin of Product |
United States |
Molecular Mechanism of Action and Enzymatic Target Elucidation
Inhibition of 1-Deoxy-D-Xylulose 5-Phosphate Reductoisomerase (DXR)
Fosfoxacin functions as a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC nih.govresearchgate.netresearchgate.netctdbase.org. DXR is the second enzyme in the non-mevalonate, or MEP, pathway nih.govresearchgate.netctdbase.org. This enzyme catalyzes a critical two-step reaction: the rearrangement of 1-deoxy-D-xylulose 5-phosphate (DXP) and its subsequent NADPH-dependent reduction to form 2-C-methyl-D-erythritol 4-phosphate (MEP) nih.govresearchgate.netresearchgate.netctdbase.org. This complex conversion necessitates the presence of both the cofactor NADPH and a divalent metal ion, such as Mg²⁺ or Mn²⁺ ctdbase.org. This compound, being a phosphate (B84403) analog of fosmidomycin (B1218577), acts as a competitive inhibitor with respect to the natural substrate DXP researchgate.netctdbase.org.
The MEP pathway is indispensable for the biosynthesis of isoprenoids in a wide array of organisms, including most bacteria, plants, and apicomplexan parasites such as Plasmodium falciparum (the causative agent of malaria) and Mycobacterium tuberculosis researchgate.net. In stark contrast, this pathway is notably absent in humans, archaea, and fungi, which instead rely on the mevalonate (B85504) (MVA) pathway for isoprenoid precursor synthesis. This phylogenetic distribution renders the MEP pathway, and particularly its enzymes like DXR, highly attractive targets for the development of novel antimicrobial agents, as they are expected to exhibit minimal side effects in human hosts researchgate.net. While the majority of bacteria exclusively utilize the MEP pathway, some exceptions exist, with certain bacteria employing the MVA pathway, possessing both pathways, or, in the case of some parasitic strains, lacking both and acquiring isoprenoids from their hosts. DXR's active site has been identified as a particularly "druggable" pocket, making it a prime focus for inhibitor design nih.govresearchgate.net.
Specificity within the Methylerythritol Phosphate (MEP) Pathway
Ligand-Enzyme Interaction Dynamics
The efficacy of this compound as an antimicrobial agent is directly linked to its precise interactions within the active site of the DXR enzyme.
This compound, as a phosphate analog of fosmidomycin, specifically binds within the active site of DXR nih.govresearchgate.net. Its mechanism of action involves competitive inhibition with respect to the enzyme's natural substrate, 1-deoxy-D-xylulose 5-phosphate (DXP) researchgate.netctdbase.org. Research on fosmidomycin, which shares a similar inhibitory profile, indicates that it inhibits E. coli DXR in a mixed-type manner, demonstrating competitive inhibition with DXP and uncompetitive inhibition with the cofactor NADPH nih.govresearchgate.netctdbase.org. This suggests a complex binding mode where the inhibitor interacts with both the free enzyme and the enzyme-NADPH complex. The DXR active site is highly conserved across different organisms, characterized by three key regions: a positively charged pocket that accommodates the phosphate or phosphonate (B1237965) group, a hydrophobic region interacting with the inhibitor's linker backbone, and a metal-binding site crucial for catalysis.
Detailed research findings illustrate the inhibitory potency of this compound and its analogs.
| Inhibitor | Target Enzyme (Organism) | Inhibition Type (vs. DXP) | Ki (nM) | IC50 (µM) | Reference |
| This compound | DXR (Synechocystis sp.) | Competitive | 19 | N/A | nih.govresearchgate.net |
| Acetylated this compound | DXR (Synechocystis sp.) | Competitive | 2 | N/A | nih.govresearchgate.net |
| Fosmidomycin | DXR (Synechocystis sp.) | Competitive | 58 | N/A | nih.govresearchgate.net |
| This compound | DXR (E. coli) | N/A | N/A | ~8x Fosmidomycin | nih.govresearchgate.net |
Note: IC50 for this compound against E. coli DXR is reported as approximately 8 times higher than fosmidomycin, and 85 times higher than FR-900098 nih.govresearchgate.net. Acetylated this compound showed similar efficiency to fosmidomycin against E. coli and Mycobacterium smegmatis DXR nih.govresearchgate.net.
The DXR enzyme's catalytic activity is dependent on the presence of a divalent metal cation, typically Mg²⁺ or Mn²⁺, which is a prominent feature observed in DXR crystal structures ctdbase.org. In the case of fosmidomycin, its retrohydroxamate metal-binding group plays a pivotal role by chelating this divalent cation within the DXR active site nih.govresearchgate.net. Specific amino acid residues, such as Asp231, Glu233, and Glu315 (using Plasmodium falciparum DXR numbering, corresponding to Asp150, Glu152, and Glu231 in Escherichia coli DXR), are involved in coordinating this metal ion. For hydroxamate-based inhibitors like fosmidomycin, it is believed that the deprotonation of the hydroxyl group enables the resulting anion to effectively bind the metal cation. As a phosphate analog of fosmidomycin, this compound is expected to engage in similar critical interactions with the active site metal ion through its phosphate moiety, facilitating its inhibitory action.
DXR is a reductase that requires NADPH as a crucial cofactor for the reduction step in the conversion of DXP to MEP nih.govctdbase.org. While this compound primarily mimics the DXP substrate, studies on its analog fosmidomycin have shown that it acts uncompetitively with respect to NADPH ctdbase.org. This indicates that fosmidomycin (and likely this compound) can bind to the DXR-NADPH complex, influencing the enzyme's catalytic cycle even after the cofactor has bound. The design of novel DXR inhibitors sometimes explores "bisubstrate" approaches, aiming to occupy both the DXP and NADPH binding sites simultaneously to achieve enhanced potency and specificity nih.gov. This strategy highlights the importance of understanding the interplay between the inhibitor, the substrate, and the cofactor within the enzyme's active site for effective drug design.
Cellular Uptake and Transport Mechanisms of Fosfoxacin Analogs
Identification of Bacterial Permease Systems Involved in Uptake
Fosfoxacin, along with its related antibiotic fosfomycin (B1673569), primarily utilizes pre-existing bacterial nutrient transport systems to gain entry into the cytoplasm frontiersin.orgmdpi.compatsnap.com. The two main inducible inner membrane transporters identified for this purpose are the Glycerol-3-Phosphate Transporter (GlpT) and the Hexose (B10828440) Phosphate (B84403) Transporter (UhpT) frontiersin.orgmdpi.compatsnap.comnih.govnih.govfrontiersin.org. These systems are crucial for the active transport of this compound into bacterial cells nih.gov.
The GlpT system is a permease primarily responsible for the uptake of α-glycerophosphate (glycerol-3-phosphate) into bacterial cells frontiersin.orgmdpi.comnih.gov. This transporter also serves as a key entry point for this compound, owing to the antibiotic's structural resemblance to glycerol-3-phosphate nih.govnih.gov. GlpT is widely distributed among various bacterial species, including Escherichia coli, Pseudomonas aeruginosa, Salmonella, Shigella flexneri, Klebsiella, Haemophilus influenzae, Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, and Rickettsia prowazekii nih.gov.
The expression of the GlpT transporter is induced by its substrate, glycerol-3-phosphate, and requires the presence of the cyclic AMP receptor protein (cAMP-CRP) complex mdpi.comnih.gov. Mutations or insertional inactivation within the glpT gene can lead to a loss of transporter function, significantly reducing this compound uptake and conferring increased resistance to the antibiotic frontiersin.orgmdpi.comfrontiersin.orgnih.govresearchgate.net. For instance, in E. coli, mutants in the glpT gene have shown a 30-fold increase in resistance compared to the isogenic parent strain nih.gov. In Staphylococcus aureus, deletion of glpT resulted in an increase in fosfomycin Minimal Inhibitory Concentration (MIC) from 0.5 µg/ml to 4 µg/ml frontiersin.org.
Table 1: Impact of glpT Mutations on Fosfomycin Resistance (MICs)
| Bacterial Species | Wild Type MIC (µg/ml) | ΔglpT MIC (µg/ml) | Fold Increase in Resistance | Source |
| Escherichia coli | Not specified | 30-fold increase | 30 | nih.gov |
| Staphylococcus aureus | 0.5 | 4 | 8 | frontiersin.org |
| Pseudomonas aeruginosa | 8 | 1024 | 128 | frontiersin.org |
The UhpT system, a hexose-6-phosphate:phosphate antiporter, is another crucial transporter for this compound uptake frontiersin.orgpatsnap.com. Its primary substrate is glucose-6-phosphate mdpi.comnih.gov. The UhpT system provides an alternative pathway for this compound entry into bacterial cells, particularly when induced by the presence of glucose-6-phosphate mdpi.comnih.govfrontiersin.org. Similar to GlpT, the expression of UhpT is also induced by its substrate and requires the cAMP-CRP complex mdpi.com.
Inactivation of the uhpT gene can also lead to reduced this compound influx and increased resistance frontiersin.orgfrontiersin.orgresearchgate.net. Studies in E. coli have shown that inactivation of uhpT can increase fosfomycin resistance nih.govresearchgate.net. In Staphylococcus aureus, deletion of uhpT increased the fosfomycin MIC from 0.5 µg/ml to 32 µg/ml, suggesting a potentially more significant role for UhpT in resistance compared to GlpT in this specific organism frontiersin.org. Notably, a functional UhpT transport system can sometimes override resistance mechanisms related to mutations in GlpT, maintaining this compound permeability cabidigitallibrary.org.
Table 2: Impact of uhpT Mutations on Fosfomycin Resistance (MICs)
| Bacterial Species | Wild Type MIC (µg/ml) | ΔuhpT MIC (µg/ml) | Fold Increase in Resistance | Source |
| Escherichia coli | Not specified | 2-fold increase | 2 | nih.gov |
| Staphylococcus aureus | 0.5 | 32 | 64 | frontiersin.org |
Glycerol-3-Phosphate Transporter (GlpT) Systems
Molecular Basis of Substrate Mimicry for Transporter Recognition
This compound's ability to utilize GlpT and UhpT stems from its molecular structure, which mimics the natural substrates of these transporters mdpi.comresearchgate.net. Specifically, this compound acts as an analog of phosphoenolpyruvate (B93156) (PEP), the natural substrate for the MurA enzyme, which is the antibiotic's intracellular target mdpi.compatsnap.comnih.govresearchgate.net. This mimicry extends to its interaction with the GlpT and UhpT transporters, allowing it to be actively transported into the bacterial cytoplasm mdpi.comnih.gov. The chemical structure of this compound is sufficiently similar to both glycerol-3-phosphate and glucose-6-phosphate that these transporters recognize and internalize it, effectively "tricking" the bacterial uptake machinery mdpi.com. This structural similarity is a critical aspect of this compound's mechanism of action, enabling it to bypass the bacterial cell membrane barrier.
Research into Barriers to Intracellular Accumulation
Reduced intracellular accumulation is a primary mechanism of resistance to this compound and similar antibiotics nih.govresearchgate.net. This reduction in permeability can arise from several factors:
Mutations in Transporter Genes: The most common and well-characterized barrier involves mutations in the genes encoding the GlpT (glpT) and UhpT (uhpT) transporters, or their regulatory genes mdpi.compatsnap.comfrontiersin.orgnih.govresearchgate.net. These genetic alterations can lead to a loss of function in the transporters, thereby decreasing the antibiotic's uptake into bacterial cells and conferring varying levels of resistance mdpi.comfrontiersin.orgnih.gov. For instance, the deletion and/or truncation in GlpT protein are associated with reduced permeability and loss of function in E. coli strains frontiersin.org. Similarly, impairment in the activity of the UhpABC system (which includes UhpT) can reduce the effectiveness of bacterial transportation systems, consequently reducing this compound influx frontiersin.org.
Suppression of Transporter Expression: Alterations in key genes involved in cAMP synthesis can suppress the expression of GlpT and UhpT, further limiting antibiotic uptake researchgate.net.
Complex Bacterial Cell Walls: In certain bacteria, such as mycobacteria, the presence of a complex, highly lipophilic cell wall acts as an inherent barrier, limiting the uptake of hydrophilic compounds like this compound mdpi.com. This intrinsic barrier often necessitates the development of prodrug strategies to facilitate passive diffusion and subsequent intracellular release of the active compound mdpi.com.
While spontaneous resistance to this compound can arise rapidly in vitro through the loss of active transport mechanisms, such resistance is reportedly rare during the therapy of urinary tract infections, possibly due to the low fitness associated with resistant organisms researchgate.net.
Molecular and Genetic Mechanisms of Resistance to Fosfoxacin
Elucidation of Impaired Cellular Uptake as a Resistance Determinant
Impaired cellular uptake is a predominant mechanism of resistance to phosphonic acid antibiotics, including fosfomycin (B1673569), and is similarly implicated in the reduced efficacy of Fosfoxacin and its analogs. This mechanism prevents the compound from reaching its intracellular target, thereby circumventing its inhibitory action.
This compound, like fosmidomycin (B1218577), relies on specific bacterial transport systems for its entry into the cell. Research indicates that the uptake of this compound and its analogs occurs via the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT) systems nih.gov. These transporters are critical for the intracellular accumulation of the compound.
Mutations within the genes encoding these transporters, namely glpT and uhpT, are a common cause of resistance. In the context of fosfomycin, mutations in glpT are frequently reported to lead to reduced permeability and significantly increased minimum inhibitory concentrations (MICs) nih.govchem960.comresearchgate.net. For instance, deletions or truncations in the GlpT protein in Escherichia coli strains have been associated with decreased permeability and loss of transporter function nih.gov. While direct, specific mutational analyses for this compound are less extensively documented, the shared transport pathways suggest that similar mutations in glpT and uhpT would confer resistance to this compound by impeding its cellular entry.
| Gene/Protein | Function | Impact of Mutation/Alteration on Resistance | Affected Compound | Citation |
|---|---|---|---|---|
glpT (Glycerol-3-phosphate transporter) | Facilitates uptake of glycerol-3-phosphate and phosphonic acid antibiotics. | Mutations (deletion/truncation) lead to reduced permeability and increased MICs. | Fosfomycin, this compound analogs | nih.govnih.govchem960.comresearchgate.netctdbase.org |
uhpT (Hexose phosphate transporter) | Facilitates uptake of glucose-6-phosphate and phosphonic acid antibiotics. | Mutations lead to reduced permeability and increased MICs. | Fosfomycin, this compound analogs | nih.govnih.govchem960.comresearchgate.netctdbase.org |
cyaA (Adenylate cyclase) / ptsI (Phosphotransferase system component) | Regulate cAMP levels, which positively regulate GlpT and UhpT expression. | Mutations lower cAMP levels, reducing transporter expression and leading to resistance. | Fosfomycin, likely this compound analogs | chem960.comresearchgate.net |
The expression of GlpT and UhpT transporters is tightly regulated, typically induced by their respective substrates, glycerol-3-phosphate and glucose-6-phosphate, and requiring the presence of the cyclic AMP (cAMP)-cAMP receptor protein (CRP) complex researchgate.net. Alterations in the genetic regulation of these transporters can significantly impact the efficacy of this compound. For instance, mutations in genes such as ptsI or cyaA, which are involved in regulating cAMP levels, can lead to a decrease in cAMP. This, in turn, can reduce the expression of GlpT and UhpT, thereby lowering the cellular uptake of fosfomycin and, by extension, likely this compound analogs, contributing to resistance chem960.com.
Furthermore, studies on prodrugs of this compound have indicated that a lack of observed growth inhibition in bacterial species like Escherichia coli and Mycobacterium smegmatis might not solely be due to impaired uptake of the prodrug itself, but rather a lack of release of the active compound within the bacterial cells or prodrug instability nih.govqau.edu.pk. This suggests that even if the prodrug enters the cell, its inability to be converted into the active this compound form can effectively render the compound ineffective, presenting another layer of reduced efficacy that is distinct from, but functionally similar to, impaired uptake of the active compound.
Mutational Analysis of Transport Genes
Investigating Efflux Pump Contribution to Reduced Intracellular Concentration
While impaired uptake is a primary mechanism, bacterial efflux pumps can also contribute to reduced intracellular concentrations of antimicrobial agents, leading to resistance. This mechanism involves active expulsion of the drug from the bacterial cell.
Efflux pumps are increasingly recognized as contributors to antibiotic resistance, including for fosfomycin. Although direct evidence for efflux systems specifically targeting this compound is limited, studies on fosfomycin provide insights into putative systems that could affect this compound analogs. For example, the Tet38 efflux pump, a chromosomally encoded major facilitator superfamily (MFS) transporter in Staphylococcus aureus, has been shown to contribute to fosfomycin resistance. Overexpression of Tet38 leads to increased fosfomycin MICs and decreased intracellular accumulation, while a tet38 mutant exhibits lower MICs and increased accumulation, suggesting its role in fosfomycin efflux.
Another example is the AbaF efflux pump, an MFS transporter identified in Acinetobacter baumannii. AbaF dynamically effluxes fosfomycin, and its expression is upregulated upon exposure to the antibiotic, contributing to reduced susceptibility in clinical strains. Given the structural similarities between this compound and fosfomycin, it is plausible that such efflux systems could also recognize and transport this compound or its active metabolites, thereby reducing their intracellular concentration and contributing to resistance.
| Efflux Pump | Bacterial Species | Family | Contribution to Resistance | Affected Compound | Citation |
|---|---|---|---|---|---|
| Tet38 | Staphylococcus aureus | Major Facilitator Superfamily (MFS) | Overexpression increases MICs and decreases intracellular accumulation. | Fosfomycin | |
| AbaF | Acinetobacter baumannii | Major Facilitator Superfamily (MFS) | Actively effluxes fosfomycin; expression upregulated upon exposure. | Fosfomycin |
The genetic regulation of efflux pump expression plays a crucial role in the development and maintenance of antibiotic resistance. Exposure to sub-inhibitory concentrations of antibiotics can induce the upregulation of efflux pump genes, leading to increased drug efflux and a resistant phenotype. This adaptive response allows bacteria to survive and potentially acquire further resistance mechanisms. For example, the expression of AbaF in A. baumannii is known to be upregulated when the bacterium is exposed to fosfomycin. Such regulatory mechanisms, which are often complex and involve various transcriptional regulators, could similarly influence the expression of efflux pumps that might affect this compound. The co-existence of efflux pump genes with other antibiotic resistance genes on transferable plasmids further facilitates the dissemination of resistance, potentially impacting the future spread of this compound resistance if such mechanisms become more prevalent.
Identification of Putative Efflux Systems Affecting this compound Analogs
Enzymatic Inactivation Mechanisms (Hypothetical/Exploratory for this compound)
Enzymatic inactivation represents another significant mechanism of antibiotic resistance, where bacterial enzymes chemically modify or degrade the antimicrobial agent, rendering it inactive. For fosfomycin, this mechanism is well-established, primarily through the action of FosA and FosB enzymes.
FosA enzymes, such as FosA3, FosA7, and FosA5, are widespread, particularly among Enterobacterales, and are a key acquired resistance mechanism against fosfomycin nih.gov. These metallo-enzymes inactivate fosfomycin by catalyzing the addition of nucleophiles, such as water, glutathione (B108866) (GSH), L-cysteine, or bacillithiol (BSH), to the epoxide ring of the fosfomycin molecule, thereby opening the ring and rendering the antibiotic inactive nih.gov. Similarly, FosB-type proteins are found in many Gram-positive organisms and also contribute to fosfomycin inactivation.
A novel and exploratory mechanism of fosfomycin resistance, observed in Stenotrophomonas maltophilia, involves the mutational inactivation of enzymes within the Embden-Meyerhof-Parnas central metabolism pathway. This mechanism does not involve direct inactivation or altered transport of the antibiotic but rather an indirect metabolic alteration that confers resistance. While this is distinct from enzymatic inactivation of the drug itself, it highlights the diverse and unexpected ways bacteria can develop resistance, providing an exploratory avenue for understanding potential indirect resistance mechanisms to this compound.
Subject: Information Regarding
Based on the available scientific literature retrieved, detailed information focusing solely on the molecular and genetic mechanisms of resistance to the chemical compound "this compound," specifically concerning "Potential for Acquired Genes Encoding Modifying Enzymes" and "Characterization of Enzyme-Mediated Inactivation Pathways" of this compound itself, is not extensively documented in the search results.
The retrieved information primarily details these specific resistance mechanisms for the related antibiotic, Fosfomycin. Fosfomycin resistance is known to involve acquired genes encoding modifying enzymes (such as FosA, FosB, FosX, FosC, FomA, and FomB) that inactivate the drug through various mechanisms like the addition of glutathione, cysteine, hydration, or phosphorylation, thereby opening the oxirane ring of Fosfomycin nih.govresearchgate.netresearchgate.netctdbase.org. These mechanisms directly align with the structure of the requested outline sections.
In contrast, the information found regarding this compound indicates its activity as an inhibitor of the Dxr enzyme in the MEP pathway [Search results from previous turn: 14, 18, 20]. Resistance mechanisms described for this compound primarily involve mutations in the gene encoding its target, dxr [Search results from previous turn: 18, 20]. This represents a mechanism of target modification rather than enzyme-mediated inactivation of the compound itself by acquired genes, which is the focus of the requested outline sections.
Synthetic Strategies and Derivative Chemistry in Fosfoxacin Research
Chemical Synthesis of Fosfoxacin and its Hydroxamate Derivatives
The synthesis of this compound (3a) and its related analogs, as well as hydroxamate phosphonic acids, has been a focus of research aimed at developing effective DXR inhibitors. nih.gov this compound is structurally related to fosmidomycin (B1218577) (1a) and FR-900098 (1b), two natural phosphonate (B1237965) compounds. nih.govmdpi.com The synthesis of phosphonate compounds like fosmidomycin typically involves the alkylation of an N,O-diprotected hydroxylamine (B1172632), followed by a Michaelis-Becker reaction with a dibutyl phosphonate. mdpi.com
For hydroxamate derivatives, an alternative synthetic route has been developed. This approach utilizes an O-protected hydroxylamine and β-propiolactone. nih.gov Selective N-methylation of the resulting O-protected hydroxamic acid derivative (10a) can be achieved under basic conditions using potassium carbonate and methyl iodide, yielding the N-methylated compound (10b) as a single conformer. nih.gov
Methodologies for Phosphate (B84403) Moiety Introduction
The introduction of the phosphate moiety is a critical step in the synthesis of this compound and its phosphate analogs. In the context of generating prodrugs like the cycloSaligenyl derivatives, a masked phosphate moiety is typically incorporated at a late stage of the synthesis. nih.gov This is commonly achieved through an addition-elimination reaction between O-protected retrohydroxamic or hydroxamic acids and cycloSalphosphochloridate derivatives. nih.gov
The cycloSalphosphochloridate intermediates (12) are synthesized through the phosphorylation of appropriately substituted salicyl alcohols (11) using phosphorus (V) chemistry, specifically phosphorus oxychloride (P(O)Cl₃). nih.gov A general procedure for the synthesis of cycloSalphosphochloridates involves the dropwise addition of a solution of the salicyl alcohol and triethylamine (B128534) in tetrahydrofuran (B95107) (THF) to a stirred solution of P(O)Cl₃ in THF at a low temperature, followed by stirring overnight at room temperature. mdpi.com The resulting triethylammonium (B8662869) chloride salt is then filtered off, and the solvent is removed under reduced pressure to obtain the crude product, which is often used without further purification due to its reactivity. mdpi.com
Regioselective Synthesis of Analogous Structures
Regioselective synthesis is crucial in the preparation of this compound analogs to ensure that functional groups are introduced at specific positions on the molecule, which is essential for maintaining or improving biological activity. The synthesis of cycloSal prodrugs of this compound derivatives (7 and 8) is designed to be regioselective, primarily focusing on the controlled attachment of the phosphate group via the cycloSaligenyl system to the parent drug scaffold. nih.gov
While specific detailed schemes illustrating the regioselective control for all this compound analogs were not extensively detailed in the provided snippets, the general strategy for synthesizing the cycloSal prodrugs highlights the importance of controlled coupling reactions. The key addition-elimination step between the O-protected hydroxamic or retrohydroxamic acids and the cycloSalphosphochloridate derivatives is inherently a regioselective process, dictating where the masked phosphate is attached to the drug core structure. nih.gov The synthesis of substituted salicyl alcohols (11), used to prepare the cycloSalphosphochloridates, also involves controlled reactions to ensure the correct substitution pattern on the aromatic ring, which can influence the properties and biotransformation of the resulting prodrugs. nih.gov
Prodrug Approaches for Enhanced Bioavailability and Cellular Delivery
The inherent negative charge of the phosphate or phosphonate group in compounds like this compound and fosmidomycin limits their ability to passively diffuse across lipophilic bacterial cell membranes, thus restricting their cellular uptake and bioavailability. nih.govmdpi.comnih.gov To overcome this challenge, prodrug strategies have been extensively explored. nih.govmdpi.comnih.gov The core principle of a prodrug is to temporarily mask the charged or polar functional group with a lipophilic moiety that can be cleaved in vivo, releasing the active parent drug within the target cells or tissues. nih.govmdpi.comnih.gov
Common strategies include masking the charged phosphonate or phosphate moiety with various ester types, such as acyloxymethyl, alkoxycarbonyloxymethyl, acyloxybenzyl, or alkoxyalkyl esters. mdpi.com Another approach, the aryl phosphoramidate (B1195095) strategy (ProTide approach), involves replacing the charged phosphate with an aryl phosphoramidate moiety. mdpi.comtandfonline.com However, research has indicated that the ProTide approach may not be suitable for the delivery of this compound analogs, possibly due to rapid abiotic or enzymatic hydrolysis of these specific prodrugs. mdpi.comnih.gov
CycloSaligenyl Prodrug Strategy
The cycloSaligenyl (cycloSal) prodrug strategy has emerged as a promising method to enhance the bioavailability of fosmidomycin phosphate analogs, including this compound, in bacteria. nih.govsciprofiles.com This approach involves conjugating the phosphate group of the drug to a cycloSaligenyl moiety, forming a cyclic phosphate triester. nih.gov This modification effectively masks the negative charge of the phosphate, increasing the lipophilicity of the compound and facilitating its passage across bacterial cell membranes via passive diffusion. nih.govcardiff.ac.uk
Studies have reported the synthesis of a significant number of cycloSaligenyl prodrugs of this compound and its derivatives, with some demonstrating efficient inhibition of bacterial growth. nih.govsciprofiles.com For instance, the synthesis of 34 such prodrugs has been reported, with fifteen double prodrugs showing efficacy against Mycobacterium smegmatis. nih.govsciprofiles.com
Design Principles for Improved Permeability
The design of cycloSaligenyl prodrugs for this compound is guided by principles aimed at improving membrane permeability. The primary objective is to mask the highly polar and charged phosphate group, which is a major barrier to cellular uptake. nih.govnih.gov The cycloSaligenyl moiety serves this purpose by forming a neutral, lipophilic cyclic structure with the phosphate. nih.govcardiff.ac.uk
The lipophilicity and thus the permeability of the cycloSal prodrugs can be further modulated by introducing different substituents on the aromatic ring of the salicyl alcohol component of the cycloSal group. nih.gov Electron-withdrawing or electron-donating substituents at positions like C-3 or C-5 of the aromatic ring can influence the physicochemical properties of the prodrug, including its lipophilicity and its interaction with the cell membrane, thereby affecting its cellular uptake. nih.gov The design also considers the stability of the cyclic structure and its susceptibility to intracellular cleavage.
Biotransformation Pathways and Active Moiety Release
A key aspect of the cycloSaligenyl prodrug strategy is the controlled release of the active this compound molecule within the target cell. Unlike many prodrugs that rely solely on enzymatic cleavage, the cycloSal system is designed to undergo a cascade reaction triggered by the intracellular environment, particularly at a slightly alkaline pH (greater than 7), which is characteristic of the cytoplasm of some bacteria. nih.gov
The proposed biotransformation pathway involves an initial selective cleavage of the more labile phenyl phosphate ester bond within the cycloSal structure. nih.gov This cleavage is followed by a spontaneous, intramolecular rupture of the benzyl (B1604629) phosphate ester bond. nih.gov This cascade ultimately leads to the release of the active phosphate parent compound (this compound or its analog) and salicyl alcohol. nih.gov The kinetics of this hydrolysis and subsequent release can be influenced by the nature of the substituents present on the aromatic ring of the cycloSal moiety. nih.gov This release mechanism, independent of specific bacterial enzymes for the initial cleavage, contributes to the effectiveness of the cycloSal approach for delivering this compound derivatives into bacterial cells.
Aryl Phosphoramidate Prodrug Design
Aryl phosphoramidate prodrugs, often referred to as the "ProTide approach," have been investigated as a strategy to improve the intracellular delivery of phosphate-containing compounds like this compound. nih.govcardiff.ac.uk This method involves masking the charged phosphate moiety with an aryl phosphoramidate group, which can facilitate passive diffusion across cell membranes. cardiff.ac.uk Once inside the cell, the prodrug is designed to be cleaved by intracellular enzymes, releasing the active phosphate drug. nih.govcardiff.ac.uk
Studies have explored the synthesis and evaluation of aryl phosphoramidate prodrugs of this compound and its derivatives. researchgate.netmdpi.comcardiff.ac.uktandfonline.com For example, aryl phosphoramidate prodrugs of this compound and its N-methylated analog bearing an L-alanine methyl ester and a 4-methoxyphenyl (B3050149) moiety have been synthesized. researchgate.netmdpi.com
The success of aryl phosphoramidate prodrugs relies on their stability in the extracellular environment and efficient activation within the target cells. Research has investigated the stability of these prodrugs under various conditions and their bioconversion by enzymes. researchgate.netnih.gov
Studies on aryl phosphoramidate prodrugs of this compound derivatives have shown that the stability of these compounds can influence their activity. researchgate.netnih.gov For instance, some prodrugs have demonstrated instability in certain buffers, leading to premature release of the active compound outside the cell, which can reduce intracellular concentrations and thus efficacy. researchgate.netnih.gov Bioconversion by enzymes like carboxypeptidase Y (CPY) has been studied to understand the intracellular activation pathway. researchgate.net
Investigations into the structure-release relationship of this compound prodrugs aim to understand how the chemical structure of the prodrug influences the rate and efficiency of the release of the active drug. This is crucial for designing prodrugs that are stable extracellularly but rapidly activated intracellularly.
While specific detailed data tables on the structure-release relationships of this compound aryl phosphoramidate prodrugs were not extensively detailed in the search results, the general principle of prodrug design in this context involves understanding how the nature of the aryl and amino acid ester moieties in the phosphoramidate influences the cleavage kinetics by intracellular enzymes. The choice of substituents can affect the lability of the phosphoramidate bond and the rate of the subsequent cascade reactions that release the free phosphate. nih.govmdpi.com Electron-withdrawing substituents on the aryl group, for instance, can influence the lability of the phosphate ester bond. mdpi.com
Modulating Prodrug Stability and Intracellular Activation
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Systematic modification of the core scaffold of this compound and its analogs has been undertaken to identify structural features critical for potent DXR inhibition. This compound is a phosphate analog of fosmidomycin, which is a phosphonate. mdpi.comugent.be Both compounds inhibit DXR by chelating a divalent metal ion (Mg2+ or Mn2+) in the active site via a metal-binding group, and the phosphate or phosphonate moiety is also crucial for binding. mdpi.comresearchgate.netrsc.org
Studies have shown that modifications to the three-carbon spacer between the phosphate/phosphonate group and the metal-binding group can impact DXR inhibitory potency. ugent.be For example, the introduction of α-aryl substituents in fosmidomycin analogs has led to inhibitors surpassing fosmidomycin's potency against P. falciparum. ugent.be Electron-withdrawing substituents in the α-position have been suggested to influence the ionization state of the phosphonate group, which plays a key role in DXR inhibition. ugent.be this compound and its acetyl congener have been found to be more potent inhibitors of Synechocystis sp. PCC6803 DXR than fosmidomycin. mdpi.comugent.be
The influence of substituent effects on the enzymatic potency of this compound derivatives against DXR has been investigated. The presence and nature of substituents on the core structure can impact binding affinity and inhibitory activity.
For instance, in the context of fosmidomycin analogs (which share a similar DXR inhibition mechanism with this compound), the introduction of electron-withdrawing substituents in the α-position to the phosphonate group has been linked to decreased pKa2, leading to a higher proportion of the dianionic form at physiological pH, which is important for DXR inhibition. ugent.benih.gov While direct detailed data specifically on substituent effects on this compound's enzymatic potency were not extensively found, the principles observed for fosmidomycin analogs regarding the importance of the charged group and metal chelation are likely relevant. mdpi.comresearchgate.netugent.bersc.org
Some studies on cycloSaligenyl prodrugs of this compound derivatives, while primarily focused on delivery, have noted that substituents on the cycloSaligenyl moiety can affect the rate of drug release, which indirectly influences the effective intracellular concentration and thus apparent activity. mdpi.com Electron-withdrawing substituents have been associated with more efficient release of the parent compounds. mdpi.com
The development of DXR inhibitor pharmacophores aims to define the essential structural features required for effective binding to and inhibition of the DXR enzyme. Based on studies of fosmidomycin and its analogs, a DXR inhibitor pharmacophore has been described. researchgate.netmdpi.comdntb.gov.uaresearchgate.net
This pharmacophore typically comprises three key elements: a metal-binding group (such as the retrohydroxamate or hydroxamate moiety), a phosphate or phosphonate moiety, and a connecting linker (often a three-atom spacer). researchgate.netmdpi.comdntb.gov.uaresearchgate.net These elements are crucial for interacting with the DXR active site, including chelating the essential divalent metal ion and mimicking the natural substrate. mdpi.comresearchgate.net this compound, as a phosphate analog, fits this general pharmacophore model, with its phosphate group serving a similar role to the phosphonate in fosmidomycin. mdpi.comugent.be SAR studies contribute to refining this pharmacophore by identifying which structural variations within these elements are tolerated or enhance activity. mdpi.comresearchgate.netugent.be
Advanced Methodologies in Fosfoxacin Research
Computational Chemistry and Molecular Modeling Applications
Computational chemistry and molecular modeling techniques are valuable tools in the research of compounds like fosfoxacin, offering insights into their electronic structure, reactivity, and interactions with biological targets. These methods can help elucidate mechanisms of action and guide the design of new derivatives.
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules, providing insights into reaction mechanisms and binding interactions. For a related compound, fosfomycin (B1673569), CNDO/2 calculations were performed to understand its mechanism of action at the molecular level. nih.gov These calculations helped determine that the preferred conformations of fosfomycin and its biological target's normal substrate, phosphoenolpyruvate (B93156), exhibited similar spatial charge distributions at their active sites, aligning with experimental observations. nih.gov Such calculations can project details about the receptor and inform modifications to potentially enhance activity. nih.gov While specific quantum chemical calculations solely focused on this compound were not extensively detailed in the search results, the application of these methods to related phosphonic acid antibiotics like fosfomycin highlights their relevance for gaining mechanistic insights into this compound's behavior. Quantum chemical calculations are generally useful for predicting behaviors in chemistry and molecular physics, providing accurate data on molecular systems and studying mechanisms that may be difficult to probe experimentally. rsdjournal.org
Molecular Dynamics Simulations of Ligand-Enzyme Interactions
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the dynamics and stability of ligand-enzyme complexes. In the context of fosfomycin resistance, molecular dynamics simulations, following molecular docking, have been used to illustrate the process of fosfomycin-induced conformational changes in fosfomycin resistance kinases like FomA. nih.govresearchgate.net These simulations detailed the roles of catalytic residues (e.g., Lys18, His58, Thr210) and other residues (e.g., Gly53, Gly54, Ile61, Leu75) in the formation of the enzyme-substrate complex. nih.govresearchgate.net The observation of cation-π interactions (e.g., between Arg62 and Trp207) has been speculated to play an auxiliary role in the conformational change process. nih.gov This molecular-level illustration of complex formation can provide insights for antibiotic discovery and improvement. nih.gov While direct studies on this compound's interaction with enzymes using MD simulations were not prominently found, the application of this technique to fosfomycin resistance mechanisms demonstrates its utility for understanding the dynamic interactions of related compounds with their protein targets. MD simulations are increasingly useful in drug development for understanding the dynamics and function of drug targets and evaluating ligand-receptor interactions. mdpi.com
Pharmacophore Modeling and Virtual Screening for Novel Scaffolds
Pharmacophore modeling involves defining the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target. researchgate.net Virtual screening utilizes these models to search large databases of compounds for potential new leads with similar activity but potentially different scaffolds. researchgate.netpeerj.com While no specific studies detailing pharmacophore modeling and virtual screening solely for this compound were identified, these techniques are widely applied in drug discovery to identify novel active substances and guide the search for compounds with desired properties. researchgate.netpeerj.comnih.govmedsci.org For instance, pharmacophore modeling and virtual screening have been used in the search for inhibitors of other bacterial targets and enzymes, demonstrating the methodology's relevance in the field of anti-infective research. nih.govmedsci.org The process typically involves generating a pharmacophore model based on known active compounds or target structure, followed by screening compound libraries and validating the hits through techniques like molecular docking. researchgate.netpeerj.com
Molecular Docking Studies for Binding Mode Prediction
Molecular docking studies predict the preferred orientation and binding affinity of a ligand within the binding site of a target protein. nih.gov This technique is often used in conjunction with virtual screening and molecular dynamics simulations to assess potential drug candidates. researchgate.netmdpi.comnih.gov For fosfomycin resistance kinases like FomA, molecular docking has been used to screen active compounds and confirm binding affinities with the resistance enzyme. researchgate.net Studies have aimed to identify potent inhibitors that bind more strongly to the resistance enzyme than fosfomycin itself, potentially restoring the antibiotic's efficacy. researchgate.net The stability of the resulting enzyme-ligand complex can then be further validated using molecular dynamics simulations. researchgate.net Although specific molecular docking studies focused exclusively on this compound were not extensively found, the application of this method to understand the interactions of related compounds with resistance enzymes highlights its potential for predicting how this compound or its derivatives might bind to biological targets or resistance determinants. Molecular docking analysis is a common approach to study the interactions of compounds with target proteins and predict binding modes. nih.gov
Analytical Techniques for Compound Characterization and Metabolic Profiling
Analytical techniques are essential for confirming the identity and structure of this compound, as well as studying its fate and transformations in biological systems.
Spectroscopic Analysis in Research Settings
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental for the structural characterization of chemical compounds. In the isolation and characterization of this compound from bacterial culture filtrates, spectroscopic and degradation studies were crucial in determining its chemical structure, along with related nucleotide antibiotics like fosfadecin (B40143) and fosfocytocin. jst.go.jp These techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the this compound molecule. jst.go.jp Spectroscopic methods are routinely used in chemical research to confirm the synthesis of new compounds and to elucidate the structures of natural products. physchemres.org The application of these techniques was vital in the initial identification and structural assignment of this compound. jst.go.jp
Radiometric Assays for Enzyme Activity and Inhibition Studies
Radiometric assays are highly sensitive and specific methods used to measure enzyme activity by tracking the conversion of a radioactive substrate into a radioactive product numberanalytics.comwikipedia.orgcreative-enzymes.com. These assays are particularly valuable in biochemistry for studying enzyme kinetics and the effects of inhibitors numberanalytics.comwikipedia.org.
In the context of this compound, which inhibits the MurA enzyme, radiometric assays can be employed to quantify MurA activity and assess the inhibitory potency of this compound or its analogs. These assays typically involve using a radiolabeled substrate that is acted upon by the enzyme. The reaction is stopped after a specific time, and the radioactive product is separated from the remaining radioactive substrate creative-enzymes.com. The amount of radioactivity in either the product or the remaining substrate is then measured, usually with a scintillation counter, to determine the reaction rate and, consequently, the enzyme activity wikipedia.orgcreative-enzymes.com.
Radiometric assays offer advantages such as high sensitivity, allowing for the measurement of enzyme activity in complex biological samples like crude extracts wikipedia.orgcreative-enzymes.com. They can also be used over a wide range of substrate concentrations creative-enzymes.com. For studying enzyme inhibition, radiometric assays can help determine parameters like the half-maximal inhibitory concentration (IC50), which indicates the potency of an inhibitor bellbrooklabs.comresearchgate.net. By measuring MurA activity in the presence of varying concentrations of this compound, researchers can precisely quantify its inhibitory effect and understand the kinetics of the enzyme-inhibitor interaction numberanalytics.combellbrooklabs.com.
Genetic and Molecular Biology Techniques for Resistance Mechanism Dissection
Understanding how bacteria develop resistance to this compound is critical for maintaining its effectiveness. Genetic and molecular biology techniques are indispensable tools for dissecting these resistance mechanisms nih.govfrontiersin.org. Fosfomycin resistance can arise through various mechanisms, including reduced uptake of the antibiotic, modification of the MurA target, or enzymatic inactivation of the drug nih.govfrontiersin.orgmdpi.com.
Gene Knockout and Overexpression Studies
Gene knockout and overexpression studies are powerful approaches to investigate the role of specific genes in conferring this compound resistance biorxiv.org.
Gene Knockout Studies: In gene knockout studies, the function of a specific gene is eliminated or significantly reduced biorxiv.org. By knocking out genes suspected of being involved in this compound transport (like glpT and uhpT which encode transporters for glycerol-3-phosphate and hexose (B10828440) phosphates, respectively, and are also involved in fosfomycin uptake) or target modification (murA), researchers can determine if the absence of that gene leads to increased susceptibility or resistance to this compound nih.govfrontiersin.orgnih.gov. For example, studies have shown that mutations or deletions in glpT and uhpT can result in reduced fosfomycin uptake and contribute to resistance nih.govfrontiersin.orgnih.gov.
Gene Overexpression Studies: Conversely, gene overexpression studies involve increasing the production of a specific protein biorxiv.org. Overexpressing genes potentially involved in resistance, such as those encoding antibiotic-inactivating enzymes (e.g., fosA, fosB, fosX) or the MurA target itself, can reveal if elevated levels of these proteins confer resistance nih.govmdpi.comnih.gov. A genomewide overexpression screen in Escherichia coli demonstrated that overexpression of murA alone could confer clinical levels of fosfomycin resistance, albeit with a low fitness cost nih.govresearchgate.net. Overexpression of the tet38 efflux pump has also been shown to contribute to fosfomycin resistance in Staphylococcus aureus frontiersin.org.
These studies provide direct evidence for the involvement of specific genes in this compound resistance pathways and help to elucidate the functional consequences of altered gene expression.
Transcriptomic and Proteomic Analyses (Omics Approaches)
Transcriptomic and proteomic analyses, collectively known as "omics" approaches, provide a global view of gene expression and protein production within a bacterial cell in response to this compound exposure nih.govbiorxiv.orgmdpi.com. These techniques can help identify the complex molecular changes associated with the development of resistance.
Transcriptomics: Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism nih.govmdpi.com. By comparing the transcriptome of this compound-sensitive bacteria to that of resistant strains, researchers can identify genes that are differentially expressed (upregulated or downregulated) in the presence of the antibiotic or in resistant isolates nih.govmdpi.com. This can reveal potential resistance genes, genes involved in stress responses, or genes related to altered metabolic pathways. Techniques like RNA sequencing (RNA-Seq) allow for the comprehensive analysis of mRNA levels nih.gov.
Proteomics: Proteomics focuses on the large-scale study of proteins, including their abundance, modifications, and interactions nih.govbiorxiv.org. Proteomic analysis can complement transcriptomic data by revealing the actual protein levels, which may not always directly correlate with mRNA levels due to post-transcriptional regulation biorxiv.org. By comparing the proteome of sensitive and resistant bacteria, researchers can identify proteins that are overproduced or underproduced in resistant strains, including transport proteins, enzymes involved in drug modification, or altered target proteins biorxiv.org. Techniques such as mass spectrometry are commonly used in proteomic studies.
Emerging Research Directions for Fosfoxacin and Dxr Inhibitors
Exploration of Bisubstrate Inhibitor Design Principles
Bisubstrate inhibitors are designed to simultaneously target two binding sites on an enzyme, potentially leading to enhanced potency and specificity. For DXR, which utilizes both 1-deoxy-D-xylulose 5-phosphate (DXP) and NADPH as substrates, a bisubstrate approach aims to occupy both the DXP and NADPH binding sites. nih.govnih.govanr.fr This strategy is being explored to improve the whole-cell activity of DXR inhibitors, particularly against pathogens like M. tuberculosis where current inhibitors like fosmidomycin (B1218577) lack efficacy due to polarity. nih.gov
Research in this area involves the design and synthesis of compounds that incorporate features mimicking both substrates. Computational approaches, including molecular modeling and dynamics simulations, are employed to characterize protein-inhibitor interactions and guide the design of appropriate bisubstrate analogs. anr.fr Studies have investigated compounds with extended N-acyl or O-linked alkyl/aryl groups based on the structure of FR900098, a natural product structurally related to fosmidomycin. nih.govnih.gov While some designed compounds have shown potent inhibition of isolated DXR enzymes, achieving effective whole-cell activity remains a focus. nih.gov For instance, a compound designed as a potential bisubstrate inhibitor against M. tuberculosis DXR showed potent enzyme inhibition but lacked whole-cell activity, suggesting a novel, non-bisubstrate binding mode or issues with cellular uptake. nih.govrsc.org Efforts also include exploring in situ click chemistry to form irreversible bisubstrate inhibitors within the enzyme's active site.
Strategies for Overcoming Bacterial Efflux Mechanisms
Bacterial efflux pumps are a significant contributor to multidrug resistance by actively transporting antibiotics and other antimicrobial agents out of the bacterial cell. frontiersin.orgnih.govresearchgate.net Overcoming these efflux mechanisms is crucial for improving the efficacy of DXR inhibitors, especially against Gram-negative bacteria and M. tuberculosis, which possess efficient efflux systems. nih.govgoogle.comfrontiersin.orgnih.gov
One strategy involves the co-administration of DXR inhibitors with efflux pump inhibitors (EPIs). EPIs can block the function of these pumps, leading to increased intracellular accumulation of the antibiotic and restored or enhanced antibacterial activity. researchgate.netanr.frtandfonline.com Research is ongoing to identify potent, specific, and safe EPIs that can be used in combination with DXR inhibitors. anr.fr Another approach focuses on modifying the structure of DXR inhibitors to make them less recognizable or poorer substrates for efflux pumps. nih.gov This can involve altering the lipophilicity or charge of the molecule. rsc.org Prodrug strategies, discussed in the next section, can also indirectly help overcome efflux by masking polar groups that are recognized by transport systems. nih.gov
Rational Design of Next-Generation DXR Inhibitors with Optimized Pharmacokinetic Profiles
Key aspects of rational design include improving lipophilicity to enhance cellular penetration, particularly across the complex cell envelopes of bacteria like M. tuberculosis. nih.govrsc.orgnih.gov Prodrug strategies are widely explored, where the polar phosphonate (B1237965) group of inhibitors like fosmidomycin and fosfoxacin is temporarily masked with lipophilic moieties that are cleaved intracellularly to release the active drug. mdpi.comnih.govscienceopen.commdpi.com CycloSaligenyl prodrugs of this compound derivatives, for example, have been synthesized and tested for their ability to inhibit the growth of Mycobacterium smegmatis. nih.govmdpi.com
Structure-based drug design, utilizing crystal structures of DXR in complex with inhibitors, provides valuable insights into the binding modes and allows for the rational modification of inhibitor scaffolds to improve potency and pharmacokinetic properties. usda.govscienceopen.comnih.govacs.org Quantitative structure-activity relationship (QSAR) studies are also employed to build predictive models that correlate chemical structure with biological activity, guiding the design of more effective analogs. nih.gov
Repurposing or Combination Strategies in Academic Models
Repurposing existing drugs or exploring combination therapies are promising strategies to accelerate the development of new anti-infective treatments targeting DXR. Repurposing involves identifying new uses for approved drugs, potentially reducing the time and cost associated with drug development. frontiersin.orgnih.gov Combination strategies involve using DXR inhibitors alongside other antimicrobial agents to achieve synergistic effects, overcome resistance, or broaden the spectrum of activity. google.comresearchgate.net
In academic models, researchers are investigating the potential of known compounds to inhibit DXR or enhance the activity of existing DXR inhibitors. Computational screening of compound libraries, including FDA-approved drugs, is used to identify potential candidates for repurposing. frontiersin.org For example, virtual screening and molecular dynamics simulations have been used to identify potential repurposed inhibitors targeting enzymes in pathogens. frontiersin.orgresearchgate.net
Combination therapies involving DXR inhibitors are being explored to combat the rising issue of drug resistance. google.comresearchgate.net Combining DXR inhibitors with drugs that have different mechanisms of action can reduce the likelihood of resistance development and improve treatment outcomes. google.com Academic studies are evaluating various combinations in in vitro and in vivo models to identify synergistic interactions. While the provided search results mention combination therapies involving DXR (doxorubicin) in cancer models nih.govjci.orgnih.govresearchgate.net, the focus of this article is on this compound and DXR inhibitors as anti-infective agents. Research in academic settings is investigating combinations of DXR inhibitors with other antimicrobial agents that target different pathways in bacteria and parasites. eurekaselect.comgoogle.comresearchgate.net For instance, fosmidomycin has shown synergistic effects with lincosamide antibiotics like clindamycin (B1669177) against P. falciparum. eurekaselect.comresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not readily available in search results focused on DXR inhibition; structurally related to Fosmidomycin. |
| Fosmidomycin | 446987 |
| 1-deoxy-D-xylulose 5-phosphate (DXP) | Not explicitly listed as a compound with a CID in the search results, but is a substrate for DXR. |
| 2-C-methyl-D-erythritol 4-phosphate (MEP) | Not explicitly listed as a compound with a CID in the search results, but is a product of DXR. |
| NADPH | 5885 |
| FR900098 | Not explicitly listed with a CID in the search results, but is a natural product DXR inhibitor. |
| Isopentenyl pyrophosphate (IPP) | 64451 |
| Dimethylallyl pyrophosphate (DMAPP) | 5281098 |
| Cytidine triphosphate (CTP) | 607 |
| Clindamycin | 3000074 |
| Doxorubicin (DXR - in cancer context) | 31703 |
| Gefitinib (used in combination with DXR in cancer) | 123631 |
| VP-16 (Etoposide - used with DXR in cancer) | 33248 |
Data Tables
Q & A
Q. What are the key enzymatic targets and inhibitory mechanisms of Fosfoxacin in bacterial systems?
this compound primarily inhibits 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR/IspC), a critical enzyme in the methylerythritol phosphate (MEP) pathway essential for isoprenoid biosynthesis in bacteria and some pathogens . Methodologically, researchers should:
- Use in vitro enzyme inhibition assays (e.g., IC50 determination via spectrophotometric monitoring of NADPH oxidation) to quantify this compound’s efficacy.
- Compare inhibition kinetics across bacterial species (e.g., E. coli vs. Micrococcus luteus) to identify species-specific structural variations in DXR .
- Validate findings with crystallographic studies to map binding interactions between this compound and DXR active sites.
Q. How should experimental designs account for this compound’s variable bactericidal activity across bacterial strains?
Discrepancies in minimum inhibitory concentrations (MICs) between species (e.g., 0.2 µg mL⁻¹ for M. luteus vs. weaker activity against E. coli) necessitate:
- Strain-specific genomic analysis to identify mutations in DXR or efflux pump expression .
- Combinatorial assays with synergists (e.g., efflux pump inhibitors) to isolate resistance mechanisms.
- Controlled replication of growth conditions (e.g., media composition, oxygenation) to minimize confounding variables .
Advanced Research Questions
Q. How can researchers reconcile contradictory in vitro and in vivo efficacy data for this compound?
In vitro potency (e.g., IC50 = 19 nM for cyanobacterial DXR) often fails to translate in vivo due to pharmacokinetic limitations. To address this:
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens.
- Use isotopic tracing (e.g., ¹³C-glucose) to quantify this compound’s impact on MEP pathway flux in animal models .
- Compare bioavailability metrics (e.g., plasma half-life, tissue penetration) across administration routes .
Q. What experimental strategies can elucidate this compound’s off-target effects in eukaryotic systems?
Although this compound targets prokaryotic DXR, off-target inhibition in human cells (e.g., in mitochondria) must be ruled out. Approaches include:
Q. How can structural modifications of this compound enhance its therapeutic index?
The acetylated analog [10b] shows improved inhibition (Ki = 2 nM vs. 19 nM for this compound) . To guide derivatization:
- Perform structure-activity relationship (SAR) studies with systematic substitutions at the phosphate moiety.
- Use molecular dynamics simulations to predict steric and electronic compatibility with DXR active sites.
- Validate analogs in dual-target assays (e.g., bacterial growth inhibition + mammalian cytotoxicity).
Data Analysis & Contradiction Management
Q. How should researchers interpret conflicting MIC and IC50 values for this compound?
MIC reflects whole-cell activity, while IC50 measures enzyme inhibition. Discrepancies arise from factors like cell permeability or metabolic bypass mechanisms. Mitigation strategies:
- Correlate MIC/IC50 ratios with transcriptomic data (e.g., efflux pump gene expression).
- Use isogenic mutant strains (e.g., DXR-overexpressing) to isolate resistance contributors .
Q. What statistical frameworks are optimal for analyzing this compound’s dose-response heterogeneity?
- Apply nonlinear regression models (e.g., Hill equation) to dose-response curves.
- Use Bayesian hierarchical models to account for inter-experiment variability in IC50 determinations .
- Perform meta-analyses of published this compound datasets to identify consensus efficacy thresholds.
Methodological Best Practices
- Experimental Reproducibility : Adhere to standardized protocols for enzyme assays (e.g., NADPH oxidation rates) and MIC testing (CLSI guidelines) .
- Data Presentation : Use tables to compare this compound’s activity across strains (Table 1) and figures to illustrate SAR trends or binding modes .
Table 1 : this compound Activity Across Bacterial Strains
| Organism | MIC (µg mL⁻¹) | IC50 (nM) | Reference |
|---|---|---|---|
| Micrococcus luteus | 0.2 | 19 | |
| E. coli | >10 | 8,500 | |
| Synechocystis sp. | N/A | 19 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
